

Check Availability & Pricing

# The In Vivo Pharmacodynamics of TQJ230 (Pelacarsen): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | QP5038    |           |
| Cat. No.:            | B12371517 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo pharmacodynamics of TQJ230 (Pelacarsen), an investigational antisense oligonucleotide designed to lower elevated lipoprotein(a) levels. The document covers its mechanism of action, key preclinical and clinical findings, and detailed experimental protocols.

### **Core Mechanism of Action**

TQJ230 is a triantennary N-acetylgalactosamine (GalNAc)-conjugated antisense oligonucleotide (ASO). Its mechanism is designed for targeted delivery to hepatocytes, the primary site of lipoprotein(a) [Lp(a)] synthesis.[1][2] The GalNAc ligand binds with high affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes.[3][4][5] This binding facilitates receptor-mediated endocytosis of the ASO.

Once inside the hepatocyte, the ASO is released and translocates to the nucleus. There, it binds with high specificity to the messenger RNA (mRNA) transcribed from the LPA gene, which codes for apolipoprotein(a) [apo(a)].[1] This binding forms a DNA-RNA heteroduplex, which is a substrate for the endogenous enzyme RNase H. RNase H cleaves the LPA mRNA, leading to its degradation and preventing the translation of the apo(a) protein.[1] The reduction in apo(a) synthesis limits the assembly of Lp(a) particles, resulting in a significant decrease in circulating plasma Lp(a) concentrations.





Click to download full resolution via product page

Caption: TQJ230 mechanism of action from hepatocyte uptake to Lp(a) reduction.



# **Quantitative Pharmacodynamic Data**

The pharmacodynamic effects of TQJ230 have been quantified in both preclinical animal models and human clinical trials, demonstrating a potent, dose-dependent reduction in Lp(a) and related biomarkers.

### **Preclinical Data**

In a study using human LPA transgenic mice, the GalNAc-conjugated ASO (ISIS 681257, now TQJ230) showed significantly improved potency compared to its unconjugated counterpart.[6]

| Parameter                                                  | TQJ230 (GalNAc-<br>ASO) | Unconjugated ASO | Potency<br>Improvement |
|------------------------------------------------------------|-------------------------|------------------|------------------------|
| ED <sub>50</sub> for Liver apo(a)<br>mRNA Reduction        | ~1.5 mg/kg              | ~30 mg/kg        | >20-fold               |
| ED <sub>50</sub> for Plasma<br>apo(a) Protein<br>Reduction | ~2.0 mg/kg              | ~40 mg/kg        | >20-fold               |

**Table 1:** Comparative potency of TQJ230 vs. unconjugated ASO in human *LPA* transgenic mice.[6]

### **Clinical Data**

A Phase 2, double-blind, randomized, placebo-controlled trial involving 286 patients with established atherosclerotic cardiovascular disease (ASCVD) and baseline Lp(a) levels ≥150 nmol/L (~60 mg/dL) evaluated various dosing regimens of TQJ230.[1][7] The primary endpoint was the percent change in Lp(a) levels from baseline after 6 months of treatment.



| Treatment Group<br>(Subcutaneous) | <b>Cumulative Monthly Dose</b> | Mean Percent Change in<br>Lp(a) vs. Placebo |
|-----------------------------------|--------------------------------|---------------------------------------------|
| Placebo                           | 0 mg                           | +6%                                         |
| 20 mg every 4 weeks               | 20 mg                          | -35%                                        |
| 40 mg every 4 weeks               | 40 mg                          | -56%                                        |
| 20 mg every 2 weeks               | ~40 mg                         | -58%                                        |
| 60 mg every 4 weeks               | 60 mg                          | -72%                                        |
| 20 mg every week                  | ~80 mg                         | -80%                                        |

**Table 2:** Dose-dependent reduction of Lp(a) in a Phase 2 clinical trial.[1]

Further analysis from this trial showed that TQJ230 also dose-dependently reduced Lp(a)-cholesterol (Lp(a)-C) and had a modest effect on corrected LDL-C.[8]

| Treatment Group<br>(Cumulative<br>Monthly Dose) | Mean Percent<br>Change in Lp(a)-C<br>vs. Placebo | Mean Percent Change in Corrected LDL-C vs. Placebo | Mean Percent<br>Change in apoB vs.<br>Placebo |
|-------------------------------------------------|--------------------------------------------------|----------------------------------------------------|-----------------------------------------------|
| Placebo                                         | +2%                                              | -                                                  | -                                             |
| 20 mg                                           | -29%                                             | -2%                                                | -3%                                           |
| 40 mg                                           | -49%                                             | -10%                                               | -11%                                          |
| 60 mg                                           | -59%                                             | -19%                                               | -14%                                          |
| 80 mg                                           | -67%                                             | -19%                                               | -16%                                          |

**Table 3:** Effect of TQJ230 on key lipid parameters.[8]

Data from the Phase 2 study demonstrated that with the dose being used in the subsequent Phase 3 trial (80 mg monthly equivalent), 98% of participants achieved Lp(a) levels below the recommended risk threshold of <50 mg/dL.[7]



# Experimental Protocols In Vivo Preclinical Pharmacology Study

This protocol is based on studies evaluating TQJ230 in transgenic mice expressing the human LPA gene.[6]

Objective: To determine the in vivo potency of TQJ230 in reducing liver apo(a) mRNA and plasma apo(a) protein levels.

Animal Model: Human LPA transgenic mice.

### **Experimental Groups:**

- Vehicle control (saline)
- TQJ230 (doses ranging from 0.3 to 30 mg/kg)
- Unconjugated ASO (doses ranging from 3 to 100 mg/kg)

#### Procedure:

- Drug Administration: Mice receive a single subcutaneous (SC) injection of the designated compound or vehicle.
- Sample Collection: At a predetermined time point (e.g., 72 hours post-dose), mice are euthanized. Blood is collected via cardiac puncture for plasma separation, and liver tissue is harvested.
- Tissue Processing: Liver tissue is snap-frozen in liquid nitrogen and stored at -80°C until analysis. Plasma is separated by centrifugation and stored at -80°C.
- mRNA Quantification: Total RNA is extracted from liver tissue. Apo(a) mRNA levels are
  quantified using a validated quantitative real-time PCR (qPCR) assay, normalized to a
  housekeeping gene (e.g., GAPDH).
- Protein Quantification: Plasma concentrations of apo(a) are measured using a specific enzyme-linked immunosorbent assay (ELISA).



• Data Analysis: Dose-response curves are generated to calculate the ED<sub>50</sub> (the dose required to produce 50% of the maximum effect) for both mRNA and protein reduction.



Click to download full resolution via product page

**Caption:** Workflow for preclinical in vivo evaluation of TQJ230 in mice.

# Phase 3 Clinical Trial Protocol (Lp(a)HORIZON - NCT04023552)

This protocol outlines the design of the pivotal Lp(a)HORIZON study.[7][9]

Objective: To determine if reducing Lp(a) levels with TQJ230 reduces the risk of major adverse cardiovascular events (MACE) in patients with established CVD and elevated Lp(a).

Study Design: A global, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.

Participant Population: 8,323 patients with established CVD (history of myocardial infarction, ischemic stroke, or symptomatic peripheral artery disease) and screening Lp(a) levels ≥70 mg/dL.[9]

#### Intervention:

• Treatment Arm: TQJ230 80 mg administered via subcutaneous injection once monthly.



- Control Arm: Matching placebo administered via subcutaneous injection once monthly.
- All patients receive optimized standard of care therapy for CVD.

Primary Endpoint: Time to first occurrence of expanded MACE, defined as a composite of cardiovascular death, non-fatal myocardial infarction, non-fatal stroke, or urgent coronary revascularization requiring hospitalization.[9]

Study Duration: Patients are treated for approximately 4 to 5 years, with topline results expected in 2025.[7]

### Key Assessments:

- Efficacy: Monitoring for primary and secondary cardiovascular endpoint events. Serial measurement of Lp(a), LDL-C, apoB, and other lipid parameters.
- Safety: Monitoring of adverse events, with particular attention to injection site reactions, platelet count, and liver and renal function tests.





Click to download full resolution via product page

Caption: High-level workflow of the Lp(a)HORIZON Phase 3 clinical trial.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]







- 3. Pharmacokinetics and Clinical Pharmacology Considerations of GalNAc3-Conjugated Antisense Oligonucleotides PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Disposition and Pharmacology of a GalNAc3-conjugated ASO Targeting Human Lipoprotein (a) in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antisense Drug Reduced LPa; in Phase 3 Study Assessing the Impact of Lipoprotein (a) Lowering With Pelacarsen (TQJ230) on Major Cardiovascular Events in Patients With CVD (Lp(a)HORIZON) [natap.org]
- 8. Effect of Pelacarsen on Lipoprotein(a) Cholesterol and Corrected Low-Density Lipoprotein Cholesterol PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Rationale of Lp(a)HORIZON Trial: Assessing the Effect of Lipoprotein(a) Lowering With Pelacarsen on Major Cardiovascular Events in Patients With CVD and Elevated Lp(a) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The In Vivo Pharmacodynamics of TQJ230 (Pelacarsen): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12371517#pharmacodynamics-of-tqj230-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com